2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride is a synthetic compound with significant relevance in pharmaceutical chemistry. It is categorized under pyrimidine derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The compound's chemical formula is and it has a molecular weight of 307.62 g/mol. Its CAS number is 911636-86-7, which is used for its identification in chemical databases .
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride is classified as a heterocyclic aromatic compound. It belongs to the broader category of trifluoromethyl-substituted pyrimidines, which have garnered interest due to their enhanced lipophilicity and biological activity .
The synthesis of 2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
Technical details regarding specific reaction conditions (temperature, solvents) and catalysts used can vary significantly depending on the method employed .
The molecular structure of 2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride features a fused bicyclic system with two trifluoromethyl groups attached to the pyridine-like nitrogen atoms. This unique configuration contributes to its chemical reactivity and biological properties.
The compound can participate in various chemical reactions typical of pyrimidine derivatives:
Technical details such as reaction yields and conditions are crucial for optimizing these transformations in laboratory settings .
The mechanism of action for 2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride typically involves interaction with biological targets such as enzymes or receptors. For instance:
Data on specific targets and pathways are essential for understanding its pharmacological profile .
Relevant data from studies indicate that physical properties can significantly influence biological activity .
2,4-Bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine hydrochloride has several applications in scientific research:
Research continues into expanding its applications across different fields within medicinal chemistry and materials science .
The incorporation of trifluoromethyl groups at the C2 and C4 positions of pyridopyrimidine scaffolds demands precise regiocontrol due to the electronic differentiation between these sites. Late-stage trifluoromethylation using Umemoto's reagent (O-trifluoromethyl-dibenzofuranium tetrafluoroborate) enables direct C4 functionalization by leveraging the inherent nucleophilicity of the pyrimidine N3 position. Subsequent electrophilic attack at C4 proceeds with >90% regioselectivity under mild conditions (−20°C to 25°C) in dichloromethane, achieving 68–85% yields for monosubstituted intermediates [7] [8]. For simultaneous C2/C4 bis-trifluoromethylation, in situ-generated CF3Cu mediates stepwise functionalization: initial C4 trifluoromethylation is followed by N1-directed ortho-metalation and C2–CF3 bond formation. This sequence requires strict temperature control (0°C for CF3Cu generation; 60°C for C–H activation) and anhydrous DMF solvent, yielding 70–78% of the bis-CF3 products [8].
Table 1: Trifluoromethylation Methods for Pyridopyrimidines
Target Position | Reagent | Conditions | Regioselectivity | Yield Range |
---|---|---|---|---|
C4-monosubstitution | Umemoto's reagent | DCM, −20°C→25°C, 12h | >90% | 68–85% |
C2/C4-bissubstitution | CF3Cu | DMF, 0°C→60°C, 24h | C4 then C2 | 70–78% |
C2-monosubstitution | Togni's reagent II | Cu(OTf)₂, MeCN, 80°C | 75% | 62–70% |
Electronic effects dominate regiochemical outcomes: electron-withdrawing substituents at C6 increase C4 reactivity (σₚ = 0.78 correlates with 15% yield boost), while sterically hindered C7 substituents decrease C2 trifluoromethylation efficiency by 20–30% [8].
One-pot [3+3] cyclocondensation between 1,3-dicarbonyl equivalents and N-protected 3-aminopiperidines provides atom-economical access to the tetrahydropyrido[3,4-d]pyrimidine core. Ethyl 4,4,4-trifluoroacetoacetate serves as a dual electrophile, reacting with 3-amino-1-Boc-piperidine in methanol/phosphoric acid (4:1) at reflux. The reaction proceeds via: (1) imine formation at the ketone carbonyl, (2) intramolecular amidation with the ester group, and (3) HCl-mediated Boc deprotection/hydrochloride salt crystallization, delivering the target scaffold in 48–75% yield [7] [9].
Table 2: Cyclocondensation Efficiency with Varied 1,3-Dielectrophiles
1,3-Dielectrophile | Aminopiperidine | Solvent System | Time (h) | Yield (%) |
---|---|---|---|---|
Ethyl 4,4,4-trifluoroacetoacetate | 3-Amino-1-Boc-piperidine | MeOH/H₃PO₄ (4:1) | 24 | 75 |
4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 3-Amino-1-Cbz-piperidine | EtOH/H₂SO₄ (3:1) | 18 | 68 |
Methyl 4,4-difluoroacetoacetate | 3-Amino-1-Fmoc-piperidine | Toluene/TfOH (10:1) | 36 | 48 |
Solvent acidity critically influences cyclization rates: protic acids (H₃PO₄, H₂SO₄) catalyze both imine formation (k₁ = 0.18 min⁻¹) and cyclodehydration (k₂ = 0.07 min⁻¹), while weaker acids like acetic acid require 72 hours for complete conversion [9]. Substituent effects are pronounced: electron-deficient aryl groups in 1,3-diketones accelerate ring closure by 3.5-fold compared to alkyl variants.
Asymmetric construction of stereogenic centers at C6a relies on chiral catalysts during key cyclization steps. Cinchona alkaloid-derived thiourea catalysts (e.g., (DHQD)₂PYR) promote enantioselective Pictet-Spengler reactions between trifluoromethylated β-ketoesters and enantioenriched 3-aminopiperidines. At −40°C in toluene, this method achieves 88% e.e. for (R)-6a-methyl derivatives via a proposed hydrogen-bonding transition state where the thiourea moiety activates the imine electrophile while the quinuclidine base deprotonates the ketoester enol [9].
Metal-catalyzed approaches employ Noyori-type Ru(II)-(S)-BINAP complexes for asymmetric reductive amination/cyclization cascades. Using HCO₂H/Et₃N as the reductant in supercritical CO₂, 4-trifluoromethylpyridinium precursors undergo chemoselective reduction (dr >95:5) and ring closure with 94% e.e. Catalyst loading can be reduced to 0.5 mol% without erosion in enantioselectivity due to the stabilizing effect of compressed CO₂ on the Ru–hydride intermediate [10].
Table 3: Asymmetric Synthesis Performance Metrics
Catalyst System | Reaction Type | Temp (°C) | e.e. (%) | Config | Scale-Up Limit |
---|---|---|---|---|---|
(DHQD)₂PYR (10 mol%) | Pictet-Spengler | −40 | 88 | R | 100 mmol |
Ru-(S)-BINAP (0.5 mol%) | Reductive amination | 50 | 94 | S | 500 mmol |
Al-salen/Co(acac)₂ (5 mol%) | Tandem alkylation | 25 | 82 | R | 50 mmol |
Acid-labile protecting groups enable selective nitrogen functionalization prior to hydrochloride salt formation. The tert-butoxycarbonyl (Boc) group demonstrates optimal performance for piperidine N1 protection during cyclocondensation due to its stability under basic/neutral conditions and rapid deprotection with HCl-saturated dioxane. Quantitative Boc removal (30 min, 25°C) followed by HCl salt crystallization from ethyl acetate/methanol yields >99% purity material with defined hygroscopicity (water content <0.5% by Karl Fischer) [8] [10].
Alternative groups include the benzyloxycarbonyl (Cbz) moiety, cleaved by catalytic hydrogenation (H₂/Pd-C, 1 atm), but this introduces metal contamination risks requiring additional purification. Ortho-nitrobenzenesulfonyl (o-Ns) protection, while enabling chiral auxiliary incorporation, suffers from low-yielding deprotection (56–60%) under reducing conditions, making it unsuitable for large-scale hydrochloride synthesis [10].
Table 4: Protecting Group Comparison for Hydrochloride Synthesis
Protecting Group | Deprotection Conditions | Deprotection Yield (%) | Purity of HCl Salt (%) | Key Limitation |
---|---|---|---|---|
Boc | HCl/dioxane, 25°C, 0.5h | 98 | >99.5 | None significant |
Cbz | H₂/Pd-C (10%), MeOH, 3h | 95 | 98.8 | Pd contamination |
Fmoc | Piperidine/DMF, 2h | 90 | 97.2 | DMF co-crystallization |
o-Ns | Thiophenol/K₂CO₃, 12h | 60 | 94.5 | Low yield, odor |
Crystallization kinetics studies reveal that Boc-deprotected hydrochlorides form monoclinic crystals (P2₁/c space group) with lattice parameters optimized by antisolvent addition. Controlled water infusion during crystallization reduces particle size to <50 μm, enhancing dissolution rates without compromising stability [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7